molecular formula C20H36O2 B14619505 4-Nonylidene-3-octyloxetan-2-one CAS No. 58712-53-1

4-Nonylidene-3-octyloxetan-2-one

Cat. No.: B14619505
CAS No.: 58712-53-1
M. Wt: 308.5 g/mol
InChI Key: DFZQFLFVBAWKQC-UHFFFAOYSA-N
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Description

4-Nonylidene-3-octyloxetan-2-one (CAS No. 58712-53-1) is an oxetane-derived cyclic ester with the molecular formula C₂₀H₃₆O₂ and a molecular weight of 308.499 g/mol . Its structure features a β-lactone ring (oxetan-2-one) substituted with a nonylidene (C₉H₁₇) group at position 4 and an octyl (C₈H₁₇) group at position 2.

Properties

CAS No.

58712-53-1

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

4-nonylidene-3-octyloxetan-2-one

InChI

InChI=1S/C20H36O2/c1-3-5-7-9-11-13-15-17-19-18(20(21)22-19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3

InChI Key

DFZQFLFVBAWKQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=C1C(C(=O)O1)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonylidene-3-octyloxetan-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of suitable alcohols, which can be achieved through various cyclization strategies . For instance, the epoxide ring-opening followed by ring-closing reactions is a well-documented approach .

Industrial Production Methods: Industrial production of oxetane derivatives, including 4-Nonylidene-3-octyloxetan-2-one, often employs large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Nonylidene-3-octyloxetan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxetane oxides, alcohol derivatives, and substituted oxetanes, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxetan-2-one Derivatives

Structural and Molecular Comparisons

The table below contrasts 4-nonylidene-3-octyloxetan-2-one with three analogous compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Nonylidene-3-octyloxetan-2-one 58712-53-1 C₂₀H₃₆O₂ 308.499 4-nonylidene, 3-octyl
4-(Trichloromethyl)oxetan-2-one 5895-35-2 C₄H₃Cl₃O₂ 193.42 4-trichloromethyl
4-Methyloxetan-2-one 3068-88-0 C₄H₆O₂ 86.09 4-methyl
(3Z)-4-Hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one 56522-15-7 C₁₉H₂₈O₃ 304.42 3-tetradecylidene, 4-hydroxy, 5-methylidene

Key Observations :

  • Size and Complexity : The target compound is the largest in this group, with a molecular weight nearly 3.6× that of 4-methyloxetan-2-one and 1.6× that of the trichloromethyl derivative .
  • Substituent Effects: The nonylidene and octyl groups enhance lipophilicity, likely increasing solubility in nonpolar solvents . The hydroxy and methylidene groups in 56522-15-7 enable hydrogen bonding and conjugation, altering reactivity and stability .

Physicochemical and Functional Differences

Reactivity :
  • 4-(Trichloromethyl)oxetan-2-one : The trichloromethyl group facilitates ring-opening reactions, making it a precursor in pesticide and polymer synthesis .
  • 4-Methyloxetan-2-one : Simpler structure allows rapid hydrolysis under acidic/basic conditions, limiting stability but enabling use as a labile intermediate .
  • Target Compound : Long alkyl chains may stabilize the β-lactone ring, delaying hydrolysis compared to smaller analogs.
Thermal Properties :
  • Higher molecular weight and alkyl substitution in 4-nonylidene-3-octyloxetan-2-one suggest a higher melting/boiling point than 4-methyloxetan-2-one (predicted <100°C) .

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